![molecular formula C8H4ClN3 B1148688 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260381-90-5](/img/structure/B1148688.png)

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

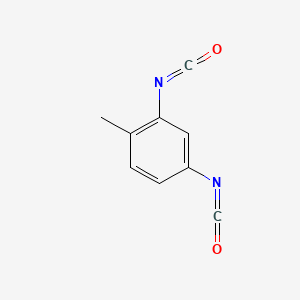

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (6-Cl-PPC) is an organic compound that has been studied extensively for its potential applications in a variety of scientific research areas. 6-Cl-PPC is a heterocyclic compound composed of a pyrrolo[3,2-c]pyridine ring with a chlorine atom and a nitrile group. It has been studied for its potential use in the synthesis of other compounds, its mechanism of action and biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Applications De Recherche Scientifique

Applications pharmaceutiques

Le squelette chimique de l'azaindole, qui comprend le « 6-chloro-3-cyano-5-azaindole », est représenté dans de nombreux produits naturels biologiquement actifs et dérivés synthétiques {svg_1}. Ce squelette chimique a donné naissance à plusieurs agents thérapeutiques pour diverses maladies {svg_2}.

Inhibiteurs de kinases

Les dérivés de l'azaindole, y compris le « 6-chloro-3-cyano-5-azaindole », ont été utilisés comme inhibiteurs de kinases, contribuant à la découverte et à l'innovation de médicaments {svg_3}. Ces composés ont été utilisés dans des programmes de découverte de médicaments basés sur des fragments (FBDD) {svg_4}.

Traitement de l'hyperglycémie et des troubles associés

Des composés similaires au « 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile » ont été trouvés pour réduire la glycémie, suggérant des applications potentielles dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie, le diabète de type 1, le diabète comme conséquence de l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension artérielle {svg_5}.

Traitement du cancer

Certains dérivés de colorants azoïques incorporant des squelettes hétérocycliques, qui comprennent le « 6-chloro-3-cyano-5-azaindole », ont montré une bonne activité envers la lignée cellulaire humaine du côlon (HCT116) pour inhiber la croissance des cellules cancéreuses {svg_6}.

Méthodologies synthétiques

Le squelette chimique de l'azaindole, y compris le « 6-chloro-3-cyano-5-azaindole », a été l'objet de nombreux chercheurs qui ont conçu et mis en œuvre de nouvelles méthodes synthétiques pour les unités de base de l'azaindole {svg_7}. Ces nouvelles stratégies ont produit un certain nombre d'azaindoles diversement substitués, y compris des produits naturels bioactifs, des intermédiaires clés et des candidats médicaments {svg_8}.

Propriétés chimiques

« this compound » a une masse moléculaire de 180,59 et un point d'ébullition de 418,0±40,0 °C {svg_9}. Il est stocké sous un gaz inerte (azote ou argon) à 2-8 °C {svg_10}. Ces propriétés peuvent être pertinentes pour sa manipulation et son stockage dans diverses applications de recherche.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .

Mode of Action

Based on the activity of similar compounds, it can be hypothesized that 6-chloro-1h-pyrrolo[3,2-c]pyridine-3-carbonitrile might interact with its targets, possibly fgfrs, leading to changes in cellular processes .

Biochemical Pathways

If fgfrs are indeed the targets, the compound could potentially affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Analyse Biochimique

Biochemical Properties

6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of FMS kinase, which plays a role in cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain environmental conditions may lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Propriétés

IUPAC Name |

6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAMWCVBVCUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)